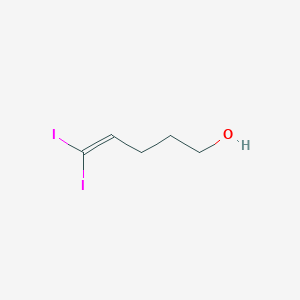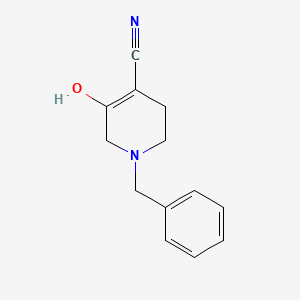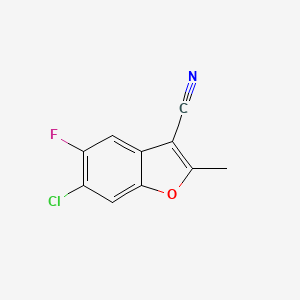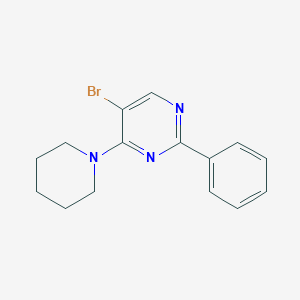
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with a butan-2-yl group and an undecyl group as substituents. Diamines are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.
Métodos De Preparación
The synthesis of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be compared with other diamines such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their structure. For example, ethylenediamine is commonly used as a chelating agent, while hexamethylenediamine is a key monomer in the production of nylon. The unique structure of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine imparts specific properties that make it suitable for certain applications, such as its potential biological activity and use in industrial processes.
Propiedades
Número CAS |
627522-01-4 |
|---|---|
Fórmula molecular |
C17H38N2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
N'-butan-2-yl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-4-6-7-8-9-10-11-12-13-14-18-15-16-19-17(3)5-2/h17-19H,4-16H2,1-3H3 |
Clave InChI |
VHJLWWFUAMYTDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)


